molecular formula C2H7NO3S2 B145727 Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester CAS No. 2937-53-3

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester

Cat. No.: B145727
CAS No.: 2937-53-3
M. Wt: 157.22 g/mol
InChI Key: MXTPRJXPLFGHEE-UHFFFAOYSA-N
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Description

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C2H7NO3S2 and its molecular weight is 157.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action of 2-Aminoethanethiolsulfuric acid involves its oxidation by chlorite and iodate in mildly acidic media . The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide . The stoichiometry of the reaction in excess chlorite just before the formation of chlorine dioxide was determined to be :

2ClO2−+H2NCH2CH2S−SO3H→ClNHCH2CH2SO3H+SO42−+Cl−+H+2ClO_2^- + H_2NCH_2CH_2S-SO_3H \rightarrow ClNHCH_2CH_2SO_3H + SO_4^{2-} + Cl^- + H^+ 2ClO2−​+H2​NCH2​CH2​S−SO3​H→ClNHCH2​CH2​SO3​H+SO42−​+Cl−+H+

Biochemical Pathways

The biochemical pathways affected by 2-Aminoethanethiolsulfuric acid are related to the oxidation of sulfur atoms. The compound shows a facile S-S bond cleavage after a single S-oxygenation step on the inner sulfur atom . The sulfoxide is quite stable, but there was no experimental evidence for the existence of the sulfone-sulfonic acid .

Result of Action

The result of the action of 2-Aminoethanethiolsulfuric acid is the production of chlorine dioxide, which is much more pronounced in stoichiometric excess of chlorite . Further reaction of the taurine occurred only on the nitrogen atom with no cleavage of the C-S bond .

Action Environment

The action of 2-Aminoethanethiolsulfuric acid is influenced by environmental factors such as the presence of chlorite and iodate, and the pH of the medium . The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide in mildly acidic media .

Properties

IUPAC Name

1-amino-2-sulfosulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S2/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTPRJXPLFGHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-86-0 (mono-hydrochloride salt)
Record name 2-Aminoethanethiosulfuric acid
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DSSTOX Substance ID

DTXSID9062720
Record name Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
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Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2937-53-3
Record name Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
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Record name 2-Aminoethanethiosulfuric acid
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Record name Cysteamine S-sulfate
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Record name Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
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Record name Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
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Record name S-(2-aminoethyl) hydrogen thiosulphate
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Record name 2-Aminoethanethiolsulfuric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
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Customer
Q & A

Q1: What is the primary chemical reaction pathway of 2-aminoethanethiolsulfuric acid (AETSA) with oxyhalogen species like bromate and iodate?

A1: Research shows that AETSA, when reacting with oxyhalogen species like bromate [] and iodate [] in acidic media, undergoes oxidation primarily at the inner sulfur atom. This oxidation results in the formation of taurine (2-aminoethanesulfonic acid) and sulfate ions. The reaction proceeds through successive oxygen additions to the inner sulfur atom, ultimately leading to the cleavage of the S-S bond.

Q2: Does the reaction of AETSA with halogens differ from its reaction with oxyhalogens?

A2: Yes, the reaction mechanisms differ. While AETSA's reaction with oxyhalogens primarily targets the inner sulfur atom, its reaction with halogens like iodine (I₂) is slow and autoinhibitory []. This is because the iodide ions (I⁻) produced during the reaction react with remaining I₂ to form the less reactive triiodide ion (I₃⁻), hindering further reaction.

Q3: What makes the reaction of AETSA with chlorite unique compared to other oxyhalogens?

A3: AETSA's reaction with chlorite is unique due to the pronounced formation of chlorine dioxide (ClO₂) [], particularly in the presence of excess chlorite. Additionally, this reaction leads to the production of monochlorotaurine as the dominant product at pH 1-3, alongside taurine and dichlorotaurine. This suggests a preference for nitrogen atom chlorination in excess chlorite conditions.

Q4: Has AETSA been investigated in biological systems, and if so, what are the key findings?

A4: Yes, studies have explored the reactions of AETSA in biological systems []. Research shows that AETSA readily reacts with protein sulfhydryl groups in rat tissue homogenates. This non-enzymatic reaction leads to the formation of cysteamine, cystamine, protein-bound cysteamine disulfides, and sulfite ions. This interaction with protein sulfhydryl groups is particularly relevant to understanding its potential role as a radiation protector.

Q5: Are there analytical techniques available for detecting and quantifying AETSA and its reaction products?

A5: Various analytical techniques have been employed to study AETSA and its reaction products. Spectrophotometry has been used to monitor reaction kinetics, while ¹H NMR has been instrumental in identifying and characterizing reaction products [, ]. Additionally, gas chromatography/mass spectrometry (GC/MS) methods have been used to detect and quantify AETSA in complex biological samples like human blood [].

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